molecular formula C11H14O2 B095670 4-Isobutoxybenzaldehyde CAS No. 18962-07-7

4-Isobutoxybenzaldehyde

Cat. No. B095670
Key on ui cas rn: 18962-07-7
M. Wt: 178.23 g/mol
InChI Key: PWASYRSZCSTUIW-UHFFFAOYSA-N
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Patent
US04999186

Procedure details

A 1000 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer and reflux condenser is charged with 4-hydroxybenzaldehyde (33.18 g, 0.272 mol), 100 ml of ethanol, and a solution of potassium hydroxide (20.42 g, 0.309 mol) in 100 mL of ethanol. The reaction mixture is heated with stirring for one-half hour. Next 1-iodo-2-methylpropane (100 g, 0.543 mol) is added and the mixture refluxed for 12 hours. After cooling, the solvents are removed by rotary evaporation to yield a brown solid which is added to a separatory funnel containing 500 mL ether and 500 mL of 5% aqueous sodium carbonate. The layers are separated and the aqueous phase is washed with ether (2×500 mL). The combined ether layers are washed with pH 12 sodium hydroxide solution (5×200 mL) until the washes are colorless. The organic solution is then washed with brine (100 mL) and dried over magnesium sulfate. After filtration and removal of the solvents by rotary evaporation, a viscous yellow liquid is obtained. This material is purified by Kugel-Rohr distillation to give 22.3 g (0.125 mol, 46%) of a colorless liquid.
Quantity
33.18 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20.42 g
Type
reactant
Reaction Step Two
Quantity
100 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Five
Yield
46%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[OH-].[K+].I[CH2:13][CH:14]([CH3:16])[CH3:15].C(=O)([O-])[O-].[Na+].[Na+]>C(O)C.CCOCC>[CH3:13][CH:14]([CH3:16])[CH2:15][O:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
33.18 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
20.42 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
100 g
Type
reactant
Smiles
ICC(C)C
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring for one-half hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1000 mL, 1 neck, round-bottomed flask equipped with a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvents are removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to yield a brown solid which
ADDITION
Type
ADDITION
Details
is added to a separatory funnel
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the aqueous phase is washed with ether (2×500 mL)
WASH
Type
WASH
Details
The combined ether layers are washed with pH 12 sodium hydroxide solution (5×200 mL) until the washes
WASH
Type
WASH
Details
The organic solution is then washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration and removal of the solvents
CUSTOM
Type
CUSTOM
Details
by rotary evaporation
CUSTOM
Type
CUSTOM
Details
a viscous yellow liquid is obtained
DISTILLATION
Type
DISTILLATION
Details
This material is purified by Kugel-Rohr distillation

Outcomes

Product
Name
Type
product
Smiles
CC(COC1=CC=C(C=O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.125 mol
AMOUNT: MASS 22.3 g
YIELD: PERCENTYIELD 46%
YIELD: CALCULATEDPERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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